molecular formula C25H19FN2O6S2 B2824557 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 959562-62-0

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2824557
CAS No.: 959562-62-0
M. Wt: 526.55
InChI Key: SBIINLBAUWZANU-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a benzodioxole-carbonyl group at position 5, a 4-fluorophenylamine substituent at position N2, and a 4-methoxybenzenesulfonyl moiety at position 2. Its molecular formula is C25H19FN2O6S2 (MW: 526.5566 g/mol) . The presence of the benzodioxole moiety suggests possible metabolic stability, while the sulfonyl group may enhance solubility and binding affinity to target proteins .

Properties

IUPAC Name

[3-amino-5-(4-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S2/c1-32-17-7-9-18(10-8-17)36(30,31)24-21(27)23(35-25(24)28-16-5-3-15(26)4-6-16)22(29)14-2-11-19-20(12-14)34-13-33-19/h2-12,28H,13,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIINLBAUWZANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 4-methoxybenzenesulfonyl chloride. These intermediates undergo various reactions, including nucleophilic substitution, sulfonation, and coupling reactions, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: Used in the development of new materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Ortho-substitution may reduce solubility due to increased steric hindrance .

Heterocyclic Core Impact : Triazole-based analogs (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), which is absent in the rigid thiophene core. This dynamic behavior influences their reactivity and metabolic pathways .

Sulfonyl Group Effects : All analogs feature sulfonyl groups, but substitution patterns (e.g., 4-methoxybenzenesulfonyl vs. 4-X-phenylsulfonyl) modulate electron density. Methoxy groups enhance solubility, while halogens (Cl, Br) increase lipophilicity .

Spectroscopic Data:

  • IR Spectroscopy :
    • Thiophene derivatives show strong C=O stretches (~1660–1680 cm⁻¹) and SO2 symmetric/asymmetric stretches (~1150–1350 cm⁻¹). The absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, unlike triazole analogs .
    • NH stretches appear at ~3150–3414 cm⁻¹, consistent with secondary amines in both thiophene and triazole systems .
  • NMR :
    • The 4-methoxybenzenesulfonyl group in the target compound produces distinct aromatic protons at δ 7.5–8.0 ppm (sulfonyl-adjacent) and a singlet for OCH3 at δ ~3.8 ppm. Fluorophenyl protons resonate as doublets due to coupling with F .

Bioactivity and Stability Considerations

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Triazole Derivatives : Exhibit antifungal and antimicrobial activity, attributed to the C=S group’s interaction with microbial enzymes .
  • Thiophene Derivatives: Known for kinase inhibition (e.g., JAK2, EGFR) due to planar aromatic systems and hydrogen-bonding capabilities. The benzodioxole moiety may enhance blood-brain barrier penetration .
  • Stability : The 4-fluorophenylamine group in the target compound likely improves oxidative stability compared to primary amines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ), which require immediate use post-synthesis .

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